Vc-MMAD, also known as Valine-Citrulline Monomethyl Auristatin D, is a synthetic compound primarily utilized in the development of antibody-drug conjugates (ADCs). These ADCs are designed to deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues. Vc-MMAD consists of a linker derived from valine and citrulline, combined with Monomethyl Auristatin D, a potent inhibitor of tubulin that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in targeted cells .
Vc-MMAD is classified as an ADC and is specifically designed for targeted cancer therapy. The compound's components include the linker (Val-Cit) and the cytotoxic agent (Monomethyl Auristatin D). It is synthesized through a series of chemical reactions that facilitate the attachment of the cytotoxic payload to the antibody via the linker . The compound is cataloged under CAS Number 1401963-17-4.
The synthesis of Vc-MMAD involves several critical steps:
Vc-MMAD has a complex molecular structure characterized by its molecular formula and a molecular weight of approximately 1369.712 g/mol. The compound exhibits a density of about 1.2 g/cm³ and a boiling point of around 1370.7 °C at 760 mmHg . The structural integrity is crucial for its function as an ADC, allowing it to effectively target cancer cells while minimizing off-target effects.
Vc-MMAD undergoes several types of chemical reactions, including:
Common reagents used in these reactions include hydrochloric acid or sodium hydroxide for hydrolysis and reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine for reduction .
The mechanism of action for Vc-MMAD involves several key processes:
This targeted approach enhances therapeutic efficacy while reducing systemic toxicity associated with traditional chemotherapy.
These properties indicate that Vc-MMAD is a stable compound with significant hydrophobic characteristics, which can influence its behavior in biological systems .
Vc-MMAD is primarily used in research related to cancer therapeutics as part of ADC formulations. Its ability to selectively target tumor cells while delivering potent cytotoxic agents makes it a valuable tool in developing more effective cancer treatments. Ongoing research explores its potential applications in various cancer types, aiming to improve patient outcomes by enhancing drug delivery specificity and efficacy .
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.:
CAS No.: